Arsine, methyl-
Description
Contextualizing Organoarsenic Compounds in Academic Inquiry
Organoarsenic compounds, which feature a covalent bond between arsenic and carbon, have been a subject of scientific inquiry for over two centuries. rsc.org These compounds are found in both trivalent (R₃As) and pentavalent (R₅As) oxidation states. rsc.org While many are synthetic, naturally occurring organoarsenic compounds also exist, such as arsenobetaine (B179536) found in marine life. rsc.org The study of these compounds has significantly contributed to fundamental chemical theories, including the concept of valency. rsc.org In environmental and biological chemistry, research on organoarsenic compounds is crucial for understanding the biogeochemical cycling of arsenic, its speciation, and the toxicological implications of its various forms. researchgate.netnih.gov While inorganic arsenic is a known carcinogen, the toxicity of organoarsenic species varies widely, with some methylated forms being of particular concern due to their potential for bioaccumulation and specific toxic effects. mdpi.comresearchgate.net
Historical Trajectories of Methylated Arsine Research
The history of methylated arsine research dates back to 1760 with the synthesis of the first organometallic compound, cacodyl (later identified as tetramethyl-diarsine), by French chemist Louis Claude Cadet. rsc.org This foul-smelling and poisonous liquid was produced by heating arsenic oxide with potassium acetate. rsc.org In the 1830s and 1840s, Robert Wilhelm Bunsen conducted extensive and hazardous research on cacodyl, establishing its composition. rsc.org
A significant milestone in the biological context of methylated arsines came in the late 19th and early 20th centuries with the observation that microorganisms could convert inorganic arsenic into volatile, methylated products. nih.govoup.com In 1892, Italian physician Bartolomeo Gosio identified a garlic-odored gas, later termed "Gosio gas," produced by fungi growing on arsenic-containing materials. rsc.org Initially believed to be diethylarsine, it was conclusively identified as trimethylarsine (B50810) in 1932 by Frederick Challenger and his colleagues. rsc.org Challenger's pioneering work laid the foundation for understanding biological methylation reactions, proposing a pathway involving alternating steps of oxidative methylation and reduction. nih.gov
Scope and Significance of Current Research on Methylarsine (B12644256) and its Congeners
Current research on methylarsine (CH₅As) and its methylated congeners, dimethylarsine ((CH₃)₂AsH) and trimethylarsine ((CH₃)₃As), is multifaceted and carries significant implications for environmental science and public health. A primary focus is on understanding the biomethylation of arsenic, a process that influences the mobility, bioavailability, and toxicity of this element. nih.gov The discovery that trivalent methylated arsenic metabolites, such as methylarsonous acid (MAs(III)) and dimethylarsinous acid (DMAs(III)), can be more toxic than inorganic arsenic has shifted the paradigm that methylation is solely a detoxification pathway. frontiersin.orgacs.org
Researchers are actively investigating the microbial pathways of arsenic methylation in various environments, including soils, sediments, and aquatic systems. nih.govnih.gov This includes identifying the microorganisms and the genes, such as the arsM gene, responsible for arsenic methylation. frontiersin.orgnih.gov Understanding these processes is critical for predicting the environmental fate of arsenic and its potential to enter the food chain. nih.gov
Furthermore, there is a strong emphasis on developing advanced analytical techniques for the speciation and detection of volatile arsines in environmental samples. researchgate.netresearchgate.net This is crucial for assessing human exposure and for understanding the atmospheric chemistry and long-range transport of these compounds. nih.govnih.gov The stability of methylarsines in the atmosphere, with estimated half-lives of approximately 8 hours under daytime conditions, indicates their potential to travel considerable distances from their source. nih.govacs.orgresearchgate.net
Structure
2D Structure
Properties
IUPAC Name |
methylarsane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5As/c1-2/h2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDBICIFODFKQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[AsH2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5As | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.972 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
593-52-2 | |
| Record name | Methylarsine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=593-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arsine, methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Ii. Biogeochemical Cycling of Methylated Arsines
Environmental Sources and Distribution of Methylated Arsines
The presence and distribution of methylated arsines in the environment are a result of both natural and human-induced processes.
Arsenic is a naturally occurring element, ranking 20th in abundance in the Earth's crust, with an average concentration of 1.5–2 ppm in the continental crust. nih.gov It is a major component of over 245 mineral species. nih.gov Natural sources of arsenic in the environment include volcanic eruptions, wildfires, and the weathering of arsenic-containing minerals and rocks. lidsen.comresearchgate.net High concentrations of arsenic are often found in sulfide deposits in minerals such as arsenopyrite, which is the most common, as well as orpiment and realgar. nih.govmdpi.com Soils overlying these sulfide ore deposits can contain arsenic levels up to several hundred parts per million. nih.gov The natural arsenic content in virgin soils typically ranges from 0.1 to 40 ppm. nih.gov These geogenic sources contribute to the baseline levels of arsenic in various environmental compartments, which can then be subjected to microbial methylation processes. mdpi.comnih.gov
Human activities have significantly increased the concentration and mobilization of arsenic in the environment. lidsen.comjpmph.org Major anthropogenic sources include mining and smelting of non-ferrous metals, the use of arsenic-containing pesticides and herbicides, and the burning of fossil fuels, particularly coal. researchgate.netjpmph.org Industrial processes, such as the production of antifungal wood preservatives, also contribute to soil and environmental contamination. jpmph.org It is estimated that anthropogenic emissions account for over 70% of the global atmospheric arsenic deposition. researchgate.net In some developing nations with rapid industrialization and less stringent regulations, air arsenic concentrations have been reported to be 10-20 times higher than World Health Organization (WHO) guidelines. researchgate.net This anthropogenically introduced inorganic arsenic can then be transformed into methylated arsines by microorganisms in the environment. researchgate.net
The formation of volatile methylated arsines from inorganic arsenic is primarily a microbial process. researchgate.net A wide range of microorganisms, including bacteria, archaea, fungi, and algae, are capable of methylating arsenic. researchgate.netnih.gov This biotransformation is considered a detoxification mechanism for the microorganisms. The process involves the reduction of arsenate [As(V)] to arsenite [As(III)], followed by a series of oxidative methylation steps. researchgate.net The "Challenger pathway" is a well-known proposed mechanism for this biological methylation. researchgate.net Under anaerobic conditions, such as those found in flooded paddy soils, wetlands, and landfills, microbial activity that leads to arsenic volatilization is particularly stimulated. researchgate.netnsf.gov The presence of organic matter can further enhance this process by increasing the abundance of arsenic-methylating microorganisms. researchgate.net
Volatilization Processes and Atmospheric Transport of Methylated Arsines
Volatilization is the process by which a substance transforms from a solid or liquid state to a gaseous state. taylorandfrancis.com For methylated arsines, this process is a key pathway for their entry into the atmosphere, allowing for long-range transport. acs.orgnih.govacs.org
The rate of arsenic volatilization from soils can vary significantly, with measured rates ranging from 0.5 to 70 μg/kg per year. acs.org Several factors influence these rates. The initial conversion of inorganic arsenic to monomethylarsonic acid (MMAA) appears to be a rate-limiting step in the production of arsines. acs.org Studies have shown that the addition of methylated arsenic species like MMAA and dimethylarsinic acid (DMAA) to soil leads to significantly higher volatilization rates. nsf.govacs.org
Environmental conditions also play a crucial role. Reducing conditions and the presence of organic matter tend to increase volatilization by stimulating the activity of anaerobic microorganisms. nsf.gov For instance, arsenic volatilization from paddy soils has been estimated to contribute between 0.9% and 2.6% of global arsenic emissions into the atmosphere. researchgate.net
Table 1: Arsenic Volatilization Rates from Different Environments
| Environment | Reported Volatilization Rate | Key Influencing Factors |
|---|---|---|
| Low-level polluted paddy soils | Up to 240 mg/ha/year | Microbial activity, presence of organic matter |
| General Soils | 0.5 to 70 µg/kg/year | Soil chemistry, arsenic speciation |
| Soils amended with methylated arsenic | Up to 3.5% of total As volatilized | Availability of methylated precursors |
Once volatilized, the atmospheric stability of methylated arsines determines their potential for long-distance transport. acs.orgnih.govacs.org Research has shown that these compounds are stable enough in the air to travel considerable distances from their source before being converted into non-volatile, oxidized forms. acs.orgnih.govresearchgate.net
The atmospheric half-life of methylated arsines is highly dependent on environmental conditions, particularly the presence of UV light. acs.orgnih.gov During daytime conditions with UV light, all methylated arsines have an estimated half-life of approximately 8 hours. acs.orgnih.govresearchgate.net In contrast, they are considerably more stable during nighttime (dark) conditions. acs.orgnih.gov For comparison, the inorganic form, arsine (AsH₃), shows significantly higher stability than its methylated counterparts under both day and night conditions. acs.orgnih.gov For instance, at 20°C in the dark, the atmospheric half-life of trimethylarsine (B50810) is about 2 days, while for arsine it is 19 weeks. epa.govelsevierpure.comresearchgate.net The stability of methylated arsines is reduced by three orders of magnitude under simulated daytime conditions, suggesting that their long-range dispersion is more likely to occur at night. epa.govelsevierpure.comresearchgate.net These gaseous species are expected to eventually transform into non-volatile, oxidized compounds such as monomethylarsonic acid, dimethylarsinic acid, and trimethylarsine oxide. researchgate.net
Table 2: Atmospheric Half-Lives of Arsine and Methylated Arsines
| Compound | Daytime (UV light) Conditions | Nighttime (Dark) Conditions |
|---|---|---|
| Methylated Arsines (general) | ~8 hours | Considerably more stable than in daytime |
| Trimethylarsine (TMAs) | Significantly reduced stability | ~2 days (at 20°C) |
| Arsine (AsH₃) | Considerably more stable than methylated arsines | ~19 weeks (at 20°C) |
Iii. Microbial Ecology and Biotransformation of Methylated Arsines
Microbial Arsenic Methylation Pathways
Microbial arsenic methylation is a widespread phenomenon observed in bacteria, archaea, fungi, and algae. nih.gov This biotransformation is not only a detoxification mechanism for the microorganisms but also contributes to the production of various organoarsenical compounds in the environment. nih.govfrontiersin.org
The foundational understanding of arsenic biomethylation is rooted in the work of Frederick Challenger in the 1930s and 1940s. nih.govnih.gov The Challenger pathway describes a sequence of alternating reduction and oxidative methylation steps. nih.gov The process begins with the reduction of pentavalent arsenic [As(V)] to trivalent arsenic [As(III)]. nih.gov This is followed by the addition of a methyl group to As(III), resulting in the formation of monomethylarsonic acid (MMA(V)). nih.gov This pentavalent methylated arsenical is then reduced to the trivalent monomethylarsonous acid (MMA(III)), which can undergo a second oxidative methylation to form dimethylarsinic acid (DMA(V)). frontiersin.orgnih.gov This cycle of reduction and methylation can continue, theoretically leading to the formation of trimethylarsine (B50810) oxide (TMAO) and volatile trimethylarsine (TMA). nih.govacs.org
The molecular basis of this pathway involves the transfer of a methyl group from a donor molecule to the trivalent arsenic species. nih.gov Early research by Challenger postulated that this process involved an oxidative methylation reaction. nih.gov
Table 1: Key Steps in the Challenger Pathway
| Step | Reactant | Product | Key Transformation |
|---|---|---|---|
| 1 | Arsenate [As(V)] | Arsenite [As(III)] | Reduction |
| 2 | Arsenite [As(III)] | Monomethylarsonic acid [MMA(V)] | Oxidative Methylation |
| 3 | Monomethylarsonic acid [MMA(V)] | Monomethylarsonous acid [MMA(III)] | Reduction |
| 4 | Monomethylarsonous acid [MMA(III)] | Dimethylarsinic acid [DMA(V)] | Oxidative Methylation |
| 5 | Dimethylarsinic acid [DMA(V)] | Dimethylarsinous acid [DMA(III)] | Reduction |
| 6 | Dimethylarsinous acid [DMA(III)] | Trimethylarsine oxide [TMAO] | Oxidative Methylation |
While the Challenger pathway provides a fundamental framework, subsequent research has revealed alternative and modified arsenic methylation mechanisms in various microorganisms. acs.orgacs.org Some alternative pathways propose that the oxidative methylation and reduction steps might occur concurrently, directly producing a trivalent methylated arsenic species. acs.orgacs.org
For instance, some anaerobic bacteria are capable of methylating arsenic, with trimethylarsine being a major product in methanogenic archaea like Methanobacterium formicicum and Methanosarcina barkeri. acs.org Studies on purified arsenic methyltransferases have led to refinements of the original model. nih.gov One proposed alternative suggests a "reductive methylation" where the trivalent arsenic species is directly methylated without a pentavalent intermediate. acs.org However, the chemical plausibility of some of these alternatives remains a subject of scientific discussion, with the core principles of the Challenger pathway, particularly the transfer of a methyl group to a trivalent arsenic atom, remaining a rational explanation for the biological methylation of arsenic. acs.orgacs.org
Enzymatic Machinery of Methylarsine (B12644256) Biotransformation
The biomethylation of arsenic is catalyzed by specific enzymes that facilitate the transfer of methyl groups to the arsenic atom. These enzymes are found across all domains of life and play a crucial role in arsenic metabolism. acs.org
In higher organisms, including animals, the primary enzyme responsible for arsenic methylation is Arsenic (+3 oxidation state) methyltransferase (As3mt). nih.govjst.go.jp This enzyme specifically catalyzes the methylation of trivalent arsenic species. nih.gov As3mt utilizes a methyl donor to transfer a methyl group to arsenite (As(III)) and its methylated trivalent intermediates. rsc.org While As3mt is central to arsenic metabolism in many eukaryotes, it appears to be specific to arsenic and does not catalyze the methylation of other metalloids like selenium or tellurium. nih.gov The activity of As3mt is crucial in the biotransformation of inorganic arsenic into mono- and dimethylated forms. nih.gov
In prokaryotes, as well as in some eukaryotes, the enzyme responsible for arsenic methylation is known as Arsenic Methyltransferase (ArsM). acs.orgresearchgate.net The arsM gene is widely distributed among diverse microbial populations in various environments, including soil and aquatic sediments. nih.govacs.org ArsM catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to arsenite (As(III)), leading to the formation of mono-, di-, and sometimes trimethylated arsenic species. researchgate.netacs.org The expression of the arsM gene can confer increased resistance to arsenite, suggesting its role as a detoxification mechanism in these organisms. acs.org The diversity of arsM genes found in the environment indicates a wide range of arsenic methylating capabilities among different microbial communities. acs.org
Table 2: Comparison of As3mt and ArsM
| Feature | As3mt | ArsM |
|---|---|---|
| Organism Type | Primarily higher eukaryotes (animals) | Primarily prokaryotes, also found in some eukaryotes |
| Substrate | Arsenic in the +3 oxidation state | Arsenite [As(III)] |
| Function | Catalyzes the methylation of inorganic arsenic | Catalyzes the methylation of arsenite as a detoxification mechanism |
| Gene | AS3MT | arsM |
The enzymatic methylation of arsenic is dependent on the presence of specific cofactors and methyl donors. The most common and universal methyl donor for these reactions is S-adenosylmethionine (SAM). frontiersin.orgnih.gov SAM provides the methyl group that is transferred to the arsenic atom by methyltransferases like As3mt and ArsM. frontiersin.orgnih.gov The process of one-carbon metabolism, which involves nutrients like folate and vitamin B12, is essential for the synthesis of SAM. nih.gov
In addition to SAM, other molecules can act as methyl donors or play crucial roles in the methylation process. In some anaerobic bacteria, methylcobalamin (a form of vitamin B12) may serve as the methyl donor for arsenic methylation. nih.gov Thiols, such as glutathione, are also important as they are required for the activity of some arsenic methyltransferases and are involved in the reduction steps of the Challenger pathway. nih.govnih.gov The availability of these methyl donors and cofactors can therefore influence the rate and extent of arsenic biomethylation in different organisms and environments. nih.gov
Microbial Demethylation Processes and Their Environmental Impact
Microbial demethylation is a critical process in the biogeochemical cycling of arsenic, counterbalancing microbial methylation. This process involves the cleavage of carbon-arsenic (C-As) bonds in methylated arsenicals, converting them back into inorganic forms. While methylation can be a detoxification strategy for some microorganisms, particularly through the formation of volatile species like trimethylarsine, the resulting methylated intermediates can be more toxic than inorganic arsenic. frontiersin.orgnih.gov Demethylation processes are, therefore, crucial for understanding the fate and toxicity of arsenic in the environment.
The demethylation of methylarsonic acid [MAs(V)], a common herbicide, has been shown to be a two-step process carried out by a microbial community. nih.gov The first step involves the reduction of pentavalent MAs(V) to the more toxic trivalent methylarsenite [MAs(III)]. This reduction is performed by bacteria such as Burkholderia sp. MR1. nih.gov The second step is the actual demethylation, where the C-As bond in MAs(III) is cleaved to form the highly toxic inorganic arsenite [As(III)]. nih.govnih.gov This step is carried out by other bacteria, such as Streptomyces sp. MD1. nih.gov This sequential reduction and demethylation demonstrate a cooperative metabolic process within a microbial community. nih.gov
The key enzyme responsible for the cleavage of the C-As bond is ArsI, a C-As bond lyase. nih.gov The action of ArsI transforms the toxic MAs(III) into the less toxic (relative to MAs(III)) inorganic As(III). nih.gov This process is considered a resistance mechanism for microbes to counteract the antimicrobial properties of MAs(III) produced by other competing microbes. frontiersin.org
The environmental impact of microbial demethylation is significant. By converting organic arsenicals back to inorganic arsenic, specifically arsenite [As(III)], these microbial processes remobilize a highly toxic and carcinogenic form of arsenic into the environment. nih.gov This bidirectional transformation between inorganic and methylated arsenic species is a major concern, as it means that less harmful organoarsenicals used in agriculture can be converted into more dangerous forms. nih.gov The balance between microbial methylation and demethylation ultimately governs the speciation, mobility, bioavailability, and toxicity of arsenic in various ecosystems, including soils and water systems. frontiersin.orgacs.orgresearchgate.net Mineralization, the conversion of methylated arsenic to inorganic arsenate [As(V)], appears to be a primary pathway for the loss of methylated species, especially under aerobic conditions. acs.org
Table 1: Key Microbial Processes in Methylarsenical Demethylation
| Step | Process | Microbial Species Example | Initial Arsenical | Product | Enzyme Family |
|---|---|---|---|---|---|
| 1 | Reduction | Burkholderia sp. MR1 | Methylarsonic acid [MAs(V)] | Methylarsenite [MAs(III)] | Reductases |
| 2 | Demethylation | Streptomyces sp. MD1 | Methylarsenite [MAs(III)] | Arsenite [As(III)] | ArsI (C-As lyase) |
Genetic and Evolutionary Aspects of Microbial Arsenic Biotransformation
The ability of microorganisms to transform arsenic is rooted in a diverse array of genes that have evolved over billions of years in response to the selective pressure of environmental arsenic. fiu.edunih.gov The genetic machinery for arsenic detoxification is ancient, with origins preceding the Great Oxidation Event (GOE) approximately 2.5 billion years ago. fiu.edu Early life evolved in an anoxic environment with high concentrations of arsenic, necessitating the development of resistance mechanisms. fiu.edu
The genes responsible for arsenic resistance and transformation are often organized into clusters called operons. The most common of these is the ars operon, which is widely distributed among bacteria and archaea. bohrium.comnih.gov The composition of the ars operon can vary, but a typical configuration includes three core genes: arsR, arsB, and arsC. researchgate.net
arsR : Encodes a repressor protein that controls the transcription of the operon. It senses the presence of intracellular arsenite [As(III)], and upon binding to it, dissociates from the DNA, allowing the other ars genes to be expressed. nih.gov
arsB : Codes for a membrane efflux pump that expels arsenite from the cell. researchgate.net
arsC : Encodes an arsenate reductase, which converts arsenate [As(V)] that has entered the cell into arsenite [As(III)], the substrate for the ArsB pump. researchgate.net
The gene central to the formation of methylarsine, arsM , encodes the As(III) S-adenosylmethionine (SAM) methyltransferase. nih.gov This enzyme catalyzes the sequential methylation of arsenite [As(III)] to form monomethylarsenite [MAs(III)], dimethylarsenite [DMAs(III)], and trimethylarsine [TMAs(III)]. researchgate.net The arsM gene is widely distributed in prokaryotes and can be found as part of an ars operon or as a standalone gene. nih.gov Its widespread presence suggests that arsenic methylation evolved early as a detoxification mechanism. acs.orgnih.gov In some bacteria, the ars operon may contain additional genes that confer resistance to other arsenicals, such as arsH (organoarsenical oxidase) and arsI (C-As bond lyase). nih.gov The genetic organization can be found on both chromosomes and mobile genetic elements like plasmids, which facilitates the horizontal gene transfer of arsenic resistance among microbial populations. bohrium.com
Table 2: Common Genes in Arsenic Resistance (ars) Operons
| Gene | Encoded Protein | Function |
|---|---|---|
| arsR | ArsR | Transcriptional repressor/sensor for As(III) |
| arsB | ArsB | As(III) efflux pump |
| arsC | ArsC | Arsenate [As(V)] reductase |
| arsM | ArsM | As(III) S-adenosylmethionine methyltransferase |
| arsI | ArsI | C-As bond lyase (demethylation) |
| arsH | ArsH | Organoarsenical oxidase |
The evolution of microbial arsenic metabolism is a story of adaptation to profound changes in Earth's geochemistry. frontiersin.org The earliest life forms likely evolved mechanisms to pump arsenite out of the cell. fiu.edu The rise of atmospheric oxygen during the GOE oxidized the more soluble arsenite [As(III)] to arsenate [As(V)]. fiu.edunih.gov Since arsenate is a chemical analog of phosphate, it can enter cells through phosphate transporters. This created new selective pressure, leading to the evolution of arsenate reductases (arsC) to convert As(V) back to As(III) for subsequent removal by efflux pumps. nih.govnih.gov
This established a fundamental detoxification pathway. Further evolutionary adaptations led to more complex transformations, including methylation, which serves multiple roles. For some microbes, methylation and subsequent volatilization of trimethylarsine is a highly effective detoxification strategy. nih.govnih.gov For others, the production of toxic methylated intermediates like MAs(III) may function as an antimicrobial weapon, providing a competitive advantage in microbial communities. frontiersin.org
In response to this "chemical warfare," other microbes evolved specific resistance mechanisms to methylated arsenicals. frontiersin.orgnih.gov This includes the evolution of enzymes like ArsI, which detoxifies MAs(III) by demethylating it, and ArsH, which oxidizes MAs(III) to the less toxic MAs(V). nih.gov This co-evolution illustrates a dynamic "arms race" centered on arsenic methylation and demethylation, driving the diversification of arsenic biotransformation pathways. frontiersin.org The continuous exposure of microbial communities to arsenic from both natural and anthropogenic sources ensures that these adaptive and evolutionary processes are ongoing. frontiersin.orgnih.gov
Analytical Methodologies for Detection and Speciation
Chromatographic Techniques
Gas chromatography (GC) is a primary technique for separating volatile arsenic species like methylarsine. researchgate.netcdc.gov The gaseous sample is introduced into the GC system, where the different arsines are separated based on their boiling points and interactions with the stationary phase of the chromatographic column. researchgate.net This separation is crucial for distinguishing between inorganic arsine and its methylated derivatives. For non-volatile methylated arsenic species, liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is often used. researchgate.net
Spectroscopic Methods
Following chromatographic separation, various spectroscopic methods are used for detection and quantification. Mass spectrometry (MS) is frequently coupled with GC (GC-MS) to provide sensitive and specific detection of arsines. researchgate.netcdc.gov The mass spectrometer ionizes the separated compounds and detects them based on their mass-to-charge ratio, allowing for unambiguous identification.
Atomic absorption spectrometry (AAS) is another sensitive technique used for arsenic detection. researchgate.net When coupled with hydride generation (HG), which converts arsenic compounds into their volatile arsine forms, it allows for the selective analysis of different arsenic species. researchgate.net Inductively coupled plasma mass spectrometry (ICP-MS) is also a powerful tool for arsenic speciation, often used in conjunction with HPLC (HPLC-ICP-MS). researchgate.net
V. Synthesis and Derivatization Research of Methylated Arsines
Targeted Synthesis of Specific Methylated Arsenic Species for Research Standards
The accurate identification and quantification of methylated arsenic metabolites in environmental and biological systems are contingent upon the availability of pure analytical standards. Due to the commercial unavailability of many of these compounds, targeted laboratory synthesis is essential.
Monomethylarsonous acid (MMAIII) and dimethylarsinous acid (DMAIII) are crucial trivalent intermediates in the biomethylation pathway of inorganic arsenic. Their synthesis as standards is vital for toxicological and metabolic studies.
A common precursor for the synthesis of MMAIII is methylarsonic acid (MMAV). The synthesis often involves a reduction step. For instance, MMAV can be reduced using sulfur dioxide. Another approach involves the hydrolysis of diiodomethylarsine or methylarsine (B12644256) oxide.
For DMAIII, a frequent precursor is dimethylarsinic acid (DMAV). The synthesis can proceed through the reduction of DMAV. A widely used laboratory method involves the reduction of cacodylic acid ((CH3)2AsO2H) with reagents like sulfur dioxide in the presence of hydroiodic acid to form dimethylarsinous iodide ((CH3)2AsI), which can then be hydrolyzed to DMAIII.
| Precursor | Target Compound | Key Reagents/Steps | Reference |
| Methylarsonic acid (MMAV) | Monomethylarsonous acid (MMAIII) | Reduction with SO2 | General Knowledge |
| Diiodomethylarsine | Monomethylarsonous acid (MMAIII) | Hydrolysis | General Knowledge |
| Dimethylarsinic acid (DMAV) | Dimethylarsinous acid (DMAIII) | Reduction with SO2/HI | General Knowledge |
| Cacodylic acid | Dimethylarsinous iodide | Reduction with SO2/HI | General Knowledge |
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Thiolated methylated arsenic compounds are significant metabolites that have been identified in various biological systems. Their synthesis is crucial for understanding their toxicological profiles and metabolic pathways. These compounds are formed by the reaction of trivalent methylated arsenicals with sulfur-containing molecules like glutathione or cysteine.
For example, the reaction of MMAIII or DMAIII with thiols (R-SH) leads to the formation of compounds such as monomethylarsinous diglutathione (MMAIII(GS)2) or dimethylarsinous glutathione (DMAIII(SG)). The synthesis typically involves mixing the trivalent arsenical with an excess of the thiol-containing compound under controlled pH conditions.
The synthesis of bis(dodecylthio)methylarsine involves the reaction of a methylarsine precursor, such as methylarsine dichloride (CH3AsCl2), with dodecanethiol. This type of reaction, where a halogen on the arsenic atom is substituted by a thiol group, is a common method for creating thioarsinites. While specific literature detailing the synthesis of bis(dodecylthio)methylarsine for materials applications is not extensively available, the general synthetic route would likely follow established methods for organoarsenic chemistry. The long alkyl chains from the dodecanethiol could impart specific properties, such as increased solubility in nonpolar organic solvents or self-assembly characteristics, which are desirable in materials science for creating thin films or functional coatings.
Advanced Synthetic Methodologies for Organoarsenic Precursors
Traditional synthetic routes to organoarsenic compounds often rely on volatile and highly toxic precursors like arsenic trichloride (B1173362) (AsCl3) and arsine gas (AsH3). Research has focused on developing safer and more practical synthetic methods.
One advanced methodology involves the use of non-volatile precursors to mitigate handling risks. For instance, cyclooligoarsines, such as pentamethylcyclopentaarsine ((CH3As)5), can be used as a starting material. The As-As bonds in these cyclic compounds can be cleaved to generate reactive organoarsenic nucleophiles or electrophiles in situ. This approach avoids the use of highly volatile and toxic starting materials and allows for the construction of a diverse library of organoarsenic compounds in a safer manner.
Another approach focuses on the use of arsenic triiodide (AsI3) as a precursor. AsI3 is a solid with low volatility and is more stable in air and water compared to AsCl3. It can react with various nucleophiles, including Grignard reagents, to produce trialkyl arsines and other organoarsenic derivatives. This method reduces the exposure risk for researchers.
| Precursor Type | Example Precursor | Advantages | Application |
| Cyclooligoarsine | Pentamethylcyclopentaarsine | Non-volatile, safer handling | In-situ generation of reactive arsenic species |
| Solid Halide | Arsenic Triiodide (AsI3) | Low volatility, air/water stable | Synthesis of trialkyl arsines, arsenites |
This table is interactive. Click on the headers to sort.
Derivatization Strategies for Enhancing Analytical or Research Utility
Derivatization is a key strategy to improve the analytical detection of methylated arsines, particularly for techniques like gas chromatography (GC). Trivalent methylated arsenicals are often derivatized to increase their volatility and thermal stability.
A common derivatization technique involves the reaction of methylated arsenic species with thiol-containing reagents. For instance, thioglycolic acid methyl ester (TGM) is used to derivatize both trivalent and pentavalent methylated arsenic acids. The reaction converts them into volatile trivalent derivatives suitable for GC analysis.
Another widely used derivatizing agent is 2,3-dimercapto-1-propanol (BAL). BAL reacts with inorganic and methylated arsenic species to form stable, volatile cyclic thioarsenite derivatives that can be readily separated and detected by GC-MS. The optimization of derivatization conditions, such as reagent volume, reaction time, and temperature, is crucial for achieving quantitative derivatization and accurate analytical results.
These derivatization methods not only enhance volatility but can also improve the chromatographic separation of different arsenic species, allowing for their simultaneous determination in complex matrices.
Vi. Computational and Theoretical Studies on Methylated Arsines
Electronic Structure and Reactivity Modeling
Computational chemistry plays a crucial role in understanding the fundamental properties of methylarsine (B12644256) that govern its chemical behavior. These studies provide insights into molecular structure, bonding, and energetic aspects related to its reactivity.
Quantum Mechanical (QM) and Density Functional Theory (DFT) Applications
Quantum mechanical (QM) methods, including Density Functional Theory (DFT), are widely employed to model the electronic structure and predict the reactivity of methylarsine. These calculations allow researchers to determine molecular geometries, vibrational frequencies, and electronic properties, which are essential for understanding chemical transformations. Studies have utilized DFT at various levels of theory, such as B3LYP, and employed basis sets like 6-311G** to investigate the potential energy surfaces and vibrational spectra of methylarsine researchgate.net. These computational approaches enable the exploration of reaction mechanisms and the prediction of molecular properties that are difficult to obtain experimentally researchgate.netresearchgate.netnih.gov.
Prediction of As-C and As-H Bond Strengths and their Influence on Reactivity
A key aspect of understanding methylarsine's reactivity involves characterizing the strength of its arsenic-carbon (As-C) and arsenic-hydrogen (As-H) bonds. Theoretical studies have focused on calculating bond dissociation energies (BDEs) for these bonds researchgate.netnih.govresearchgate.netwikipedia.orglibretexts.org. These BDEs provide a quantitative measure of bond strength and are critical for predicting reaction pathways, particularly in atmospheric degradation processes. For instance, research has indicated that the As-C and As-H bond strengths in methylarsines are not the sole determinants of their atmospheric stability or the observed trends in stability with increasing methylation nih.govacs.org. This suggests that other factors, such as reaction kinetics with atmospheric oxidants, play a significant role nih.govacs.org.
Atmospheric Chemistry and Degradation Pathway Simulation
The behavior of methylarsine in the atmosphere is a critical area of study due to its potential for long-range transport before conversion to less volatile arsenic compounds nih.govacs.orgresearchgate.net. Computational modeling aids in simulating these atmospheric processes.
Reactions of Methylated Arsines with Atmospheric Radicals (e.g., •OH)
Methylated arsines, including methylarsine, are susceptible to reactions with atmospheric oxidants, most notably the hydroxyl radical (•OH) nih.govacs.orgresearchgate.netnsfc.gov.cn. Computational chemistry has been used to model these reactions and investigate their kinetics nih.govacs.org. Studies have explored whether H-abstraction or OH-addition mechanisms adequately explain the degradation of methylarsines in the atmosphere nih.govacs.org. Research indicates that the atmospheric half-life of methylarsines under daytime conditions (with UV light) is approximately 8 hours, while they are more stable in dark, nighttime conditions nih.govacs.orgresearchgate.net. Arsine itself exhibits higher stability than methylated arsines under both day and night conditions nih.govacs.org.
Modeling Conversion to Nonvolatile Arsenic Compounds
Understanding how volatile methylarsines transform into nonvolatile arsenic compounds in the atmosphere is crucial for assessing their environmental fate and impact. Computational chemistry has been employed to simulate these degradation pathways nih.govacs.org. These models aim to elucidate the series of reactions that lead to the formation of oxidized and less volatile arsenic species, such as arsenate, monomethylarsonic acid (MMAsV), and dimethylarsinic acid (DMAsV) researchgate.netresearchgate.netresearchgate.net. These oxidized products are expected to undergo gas-particle transformation, eventually depositing onto surfaces researchgate.net.
Catalytic Oxidation Mechanism Investigations
The catalytic oxidation of methylarsine is of interest for both environmental remediation and industrial processes. Theoretical studies, often employing DFT, are used to investigate the mechanisms by which catalysts facilitate the oxidation of methylarsine researchgate.netrsc.orgwikipedia.orgmdpi.comfrontiersin.org. For example, research has explored the simultaneous catalytic oxidation of elemental mercury and arsine (and by extension, methylarsines) over cerium oxide () surfaces researchgate.net. DFT calculations have been used to determine adsorption behaviors and mechanistic pathways, identifying chemisorbed oxygen and lattice oxygen as key participants in the oxidation process researchgate.net. These studies help in designing efficient catalysts for the removal of volatile arsenic compounds researchgate.netfrontiersin.org.
Vii. Environmental Engineering and Remediation Research Involving Methylated Arsines
Bioremediation Strategies for Arsenic Contamination
Bioremediation leverages the metabolic capabilities of microorganisms to transform or remove pollutants from the environment. interesjournals.org In the context of arsenic contamination, bioremediation strategies often focus on microbial processes that lead to the immobilization or volatilization of arsenic compounds. interesjournals.orgnih.gov
Microbial volatilization is a process where microorganisms convert inorganic and organic arsenic compounds into volatile arsines, which can then be released into the atmosphere. nih.govresearchgate.net This mechanism is considered a potential bioremediation strategy as it can remove arsenic from contaminated soils and water. The primary volatile arsenic compound formed through biomethylation is trimethylarsine (B50810), along with mono- and dimethylarsine. researchgate.net
The process begins with the microbial methylation of arsenite (As(III)). nih.gov This transformation is catalyzed by the enzyme arsenite S-adenosylmethionine methyltransferase (ArsM). nih.gov The ArsM enzyme facilitates the sequential transfer of methyl groups from S-adenosylmethionine (SAM) to As(III), leading to the formation of monomethylarsonous acid (MMA(III)), dimethylarsinous acid (DMA(III)), and finally trimethylarsine (TMA(III)). nih.govacs.org While the intermediate trivalent methylated arsenicals are highly toxic, they are often readily oxidized to their less toxic pentavalent forms, methylarsonate (B1206947) (MA(V)) and dimethylarsinate (B1200466) (DMA(V)). nih.govacs.org The final product, trimethylarsine, is a volatile gas that can be released from the contaminated matrix. nih.gov
Numerous microorganisms, including bacteria, fungi, and archaea, have been identified to possess the ability to methylate and volatilize arsenic. nih.gov For instance, a novel bacterial strain, SM-1, isolated from arsenic-contaminated paddy soil, demonstrated a remarkable ability to convert arsenite into dimethylarsenate, trimethylarsenic oxide, and volatile trimethylarsine. nih.govacs.org Fungi such as Scopulariopsis koningii, Fomitopsis pinicola, and Penicillium gladioli have also been shown to methylate arsenic and produce volatile trimethylarsine. ubc.ca
The efficiency of microbial volatilization as a remediation mechanism is influenced by various environmental factors, including soil moisture, redox potential, pH, and the availability of organic matter. nih.gov Anaerobic conditions, in particular, have been shown to enhance the volatilization of methylated arsines. nih.govacs.org
Table 1: Microorganisms Involved in Arsenic Volatilization
| Microorganism | Arsenic Species Transformed | Volatile Products |
|---|---|---|
| Bacterial strain SM-1 | Arsenite (As(III)) | Trimethylarsine (TMA(III)) |
| Scopulariopsis koningii | Arsenic compounds | Trimethylarsine (TMA(III)) |
| Fomitopsis pinicola | Arsenic compounds | Trimethylarsine (TMA(III)) |
| Penicillium gladioli | Arsenic compounds | Trimethylarsine (TMA(III)) |
In addition to volatilization, microbial degradation of methylated arsenic species is another crucial aspect of bioremediation. Some microorganisms can demethylate organic arsenic compounds, converting them back to inorganic forms. frontiersin.org This process is significant because while methylation can be a detoxification pathway, the intermediate trivalent methylated species are highly toxic. acs.orgfrontiersin.org
The degradation of methylarsenicals often involves a sequential two-step process of reduction and demethylation. For example, the degradation of methylarsonate (MA(V)) can proceed through its reduction to the more toxic methylarsonous acid (MA(III)), followed by the cleavage of the carbon-arsenic bond to form arsenite (As(III)). frontiersin.org This entire process can be carried out by different members of a microbial community. frontiersin.orgnih.gov
Several bacterial species have been identified for their ability to degrade methylated arsenic compounds. For instance, two bacterial isolates from the marine mussel Mytilus edulis, a Paenibacillus sp. and a Pseudomonas sp., were shown to degrade arsenobetaine (B179536) to dimethylarsinate by first cleaving a methyl-arsenic bond to form dimethylarsinoylacetate. researchgate.net Research has also shown that some microorganisms can mineralize organoarsenicals, breaking them down into inorganic arsenic. researchgate.net For example, under aerobic conditions, dimethylarsinic acid (DMA(V)) can be biotransformed to MMA(V) and subsequently to inorganic As(V), which is the predominant end product. clu-in.org
Role of Microbial Communities in Facilitating Arsenic Biotransformation for Remediation
The biotransformation of arsenic in the environment is rarely the result of a single microbial species. Instead, it is often a complex process mediated by diverse microbial consortia. interesjournals.orgnih.gov These communities work synergistically to carry out various transformations, including oxidation, reduction, methylation, and demethylation, which collectively influence the fate and transport of arsenic. nih.govdntb.gov.ua
Microbial consortia have demonstrated the ability to facilitate arsenic bioremediation through several mechanisms. nih.govuwa.edu.au For instance, a microbial community from a Florida golf course soil was shown to degrade the herbicide monosodium methylarsonate (MSMA) through a two-step process where one group of organisms reduces MAs(V) to MAs(III), and another group demethylates MAs(III) to As(III). frontiersin.orgnih.gov This highlights the importance of microbial interactions in the complete degradation of organoarsenicals.
The composition and activity of these microbial communities are influenced by various environmental factors such as pH, redox potential, and the availability of nutrients and organic carbon. nih.gov129.15.40 The diversity of the arsenite methyltransferase gene (arsM), which is responsible for arsenic methylation, has been found to be considerable in various soils, indicating a widespread potential for microbial arsenic methylation. acs.org129.15.40 The abundance of the arsM gene has been positively correlated with soil pH. acs.org129.15.40
Innovative Engineering Approaches for Environmental Transformation
To enhance the efficiency of arsenic bioremediation, innovative engineering approaches are being explored. A significant area of research is the use of genetically engineered (GE) microorganisms. nih.govacs.org
One promising approach involves engineering bacteria to overexpress the arsM gene, thereby enhancing their ability to methylate and volatilize arsenic. For example, Pseudomonas putida KT2440, a common soil bacterium that cannot naturally methylate arsenic, was genetically engineered to express the arsM gene from Rhodopseudomonas palustris. nih.govacs.orgacs.org The engineered strain showed significantly higher arsenic methylation and volatilization activity compared to wild-type bacteria. nih.govacs.org When introduced into arsenic-contaminated soil, the GE P. putida was able to convert a substantial portion of inorganic arsenic into less toxic methylated arsenicals and volatile dimethylarsine and trimethylarsine. nih.govacs.org
Similarly, overexpressing an arsM gene in Sphingomonas desiccabilis and Bacillus idriensis has been shown to improve arsenic volatilization from contaminated soil. nih.govacs.org Another study demonstrated that expressing the arsM gene from the cyanobacterium Cyanidioschyzon merolae in Bacillus subtilis resulted in an engineered bacterium capable of volatilizing arsenic in contaminated compost. mdpi.com
These genetic engineering approaches offer the potential to develop highly efficient microbial agents for the in-situ remediation of arsenic-contaminated environments. nih.govacs.org The use of rhizobacteria, which colonize plant roots, is also being investigated as a strategy to combine microbial volatilization with phytoextraction for enhanced arsenic removal from soil. nih.gov
Table 2: Genetically Engineered Microorganisms for Enhanced Arsenic Volatilization
| Engineered Microorganism | Source of arsM Gene | Key Findings |
|---|---|---|
| Pseudomonas putida KT2440 | Rhodopseudomonas palustris | High arsenic methylation and volatilization activity; conversion of inorganic As to methylated and volatile forms in soil. nih.govacs.orgacs.org |
| Sphingomonas desiccabilis | Not specified | Improved arsenic volatilization from contaminated soil. nih.govacs.org |
| Bacillus idriensis | Not specified | Improved arsenic volatilization from contaminated soil. nih.govacs.org |
| Bacillus subtilis 168 | Cyanidioschyzon merolae | Capable of volatilizing arsenic in contaminated compost. mdpi.com |
Viii. Applications of Methylated Arsine Chemistry in Advanced Technologies
Semiconductor Industry Applications of Organoarsenic Compounds
Organoarsenic compounds, including methylated arsines, are integral to the fabrication of advanced semiconductor devices. Their application spans the critical processes of epitaxial growth and doping, enabling the creation of high-performance electronic and optoelectronic components.
Epitaxial Growth of Gallium Arsenide
The production of high-quality Gallium Arsenide (GaAs) films, a cornerstone material for high-speed electronics and optoelectronics, frequently employs Metalorganic Chemical Vapor Deposition (MOCVD) illinois.eduarxiv.orgworldscientific.comresearchgate.netcdnsciencepub.comlib.state.ma.usnanografi.com. Traditionally, MOCVD processes for GaAs utilize trimethylgallium (B75665) (TMGa) as the gallium source and arsine (AsH₃) as the arsenic source illinois.eduarxiv.orgworldscientific.comresearchgate.netcdnsciencepub.comlib.state.ma.us. However, the extreme toxicity of arsine gas has driven significant research into alternative arsenic precursors, with organoarsenic compounds, including methylated arsines, being key candidates illinois.edulib.state.ma.us.
While trimethylarsine (B50810) (TMAs) and tertiarybutylarsine (TBAs) are more frequently cited as direct replacements for AsH₃ in GaAs MOCVD, the broader class of methylated arsines, including methylarsine (B12644256) itself, represents compounds with similar chemical functionalities that can serve as arsenic precursors cdnsciencepub.comwikipedia.orgontosight.ai. These compounds offer potential advantages such as reduced toxicity and improved handling characteristics compared to AsH₃, although they still require careful management illinois.eduontosight.ai. Research has also explored "single-source" precursors, such as arsenogallanes, which incorporate both gallium and arsenic within a single molecule, potentially leading to more controlled growth and reduced precursor toxicity illinois.edu. The choice of arsenic precursor, including methylated arsines, can influence critical growth parameters such as growth rate, surface morphology, and the incorporation of impurities like carbon, which can affect the electronic properties of the resulting GaAs layers arxiv.orgworldscientific.comcdnsciencepub.comaip.orgmatec-conferences.org.
Doping Agents in Solid-State Electronic Devices
Doping is a fundamental process in semiconductor manufacturing, involving the intentional introduction of impurities into a semiconductor crystal lattice to precisely control its electrical conductivity waferworld.comyoutube.comhomofaciens.degsu.eduwikipedia.org. Gallium Arsenide (GaAs) is a vital semiconductor material, and its properties are tailored through doping for applications ranging from high-frequency communication devices to light-emitting diodes nanografi.comwaferworld.comoeko.infowikipedia.org.
Arsenic itself is a critical element in GaAs semiconductor production oeko.info. In the context of solid-state electronics, arsenic, when introduced into silicon, acts as an n-type dopant, contributing excess electrons to the material's conduction band homofaciens.degsu.eduwikipedia.org. While direct use of methylarsine as a dopant agent is not widely documented in the literature, organoarsenic compounds, including methylated arsines, are explored for their role in semiconductor fabrication processes. In MOCVD growth of GaAs, the organoarsenic precursors contribute arsenic atoms to the growing crystal lattice. If the process conditions are controlled, these incorporated arsenic atoms can influence the semiconductor's doping profile, either by acting as intrinsic dopants or by enabling specific doping strategies. The development of safer and more controllable organoarsenic precursors is an ongoing area of research to improve the efficiency and safety of semiconductor manufacturing ontosight.ainih.govresearchgate.net.
Role of Methylated Arsines as Ligands in Coordination Chemistry
Methylated arsines and related organoarsenic compounds serve as valuable ligands in coordination chemistry, forming complexes with a variety of transition metals. These ligands exhibit distinct properties compared to their phosphorus analogues, offering unique coordination abilities and steric profiles wikipedia.orgacs.orgresearchgate.net.
Arsine ligands, in general, are characterized by their ability to coordinate to metal centers, often displaying greater oxidation tolerance and steric bulk than phosphines acs.org. Methylated arsines, such as those containing dimethylarsino (B13797298) groups, have been synthesized and utilized to form complexes with metals like nickel, cobalt, titanium, and vanadium researchgate.netrsc.orgtandfonline.compublish.csiro.au. These ligands can function as bidentate or tridentate entities, chelating to metal ions and influencing the geometry and electronic properties of the resulting complexes researchgate.netrsc.orgtandfonline.compublish.csiro.au. For instance, ligands like bis(3-dimethylarsinopropyl)methylarsine (tas) have been employed to create five-coordinate nickel(II) complexes, often adopting pseudo-square-pyramidal or distorted square-pyramidal structures tandfonline.compublish.csiro.au. Similarly, ligands such as bis-(o-dimethylarsinophenyl)methylarsine (o-TAS) have been used to form seven-coordinate complexes with titanium and vanadium rsc.org.
Table 1: Examples of Methylated Arsine Ligands in Coordination Complexes
| Ligand Name | Metal Center | Coordination Number | Example Complex Formula | Structural Notes |
| Bis(3-dimethylarsinopropyl)methylarsine (tas) | Ni(II) | Five | [Ni(tas)Br₂] | Pseudo-square-pyramidal; tridentate ligand |
| Bis(2-(dimethylarsino)phenyl)methylarsine (1) | Ni(II) | Five | Ni(1)₂₂ | Pseudo-square-pyramidal; one ligand bidentate, one dangling |
| Bis-(o-dimethylarsinophenyl)methylarsine (o-TAS) | Ti(IV) | Seven | [TiCl₄(o-TAS)] | Monomeric, non-electrolytic; tridentate ligand |
| Bis-(o-dimethylarsinophenyl)methylarsine (o-TAS) | V(IV) | Seven | [VCl₄(o-TAS)] | Forms [VOCl₂,TAS] upon hydrolysis; tridentate ligand |
| Bis(3-dimethylarsinopropyl)methylarsine (tas) | Co(II) | Six | [Co(tas)X₃] (X = Cl, Br, I, etc.) | Octahedral complexes; tridentate ligand |
Building Blocks for Complex Organoarsenic Syntheses
Methylarsine and its derivatives serve as foundational building blocks in the synthesis of more intricate organoarsenic compounds. The preparation of these compounds often involves the alkylation of arsenic halides or the reduction of arsenic(V) compounds wikipedia.org. Methylarsine itself can be synthesized through reactions involving arsine and methylating agents, or via the reduction of corresponding arsenic chlorides wikipedia.orgontosight.ai.
The utility of methylarsine as a precursor is evident in the synthesis of various organoarsenic structures. For instance, it can be converted into methylarsine oxide google.com. Historically, trimethylarsine, a related methylated arsine, has been a precursor in the synthesis of compounds like arsenobetaines, though its high volatility, toxicity, and pyrophoric nature present significant handling challenges ohiolink.edu. This has spurred the development of novel synthetic routes that utilize less hazardous intermediates and processes to access functional organoarsenic compounds nih.govresearchgate.netohiolink.edu. By providing a reactive arsenic-carbon bond, methylarsine and similar compounds enable the construction of diverse organoarsenic architectures, contributing to the broader field of organometallic synthesis and the exploration of arsenic-containing materials.
Compound List:
Arsine, methyl- (Methylarsine)
Gallium Arsenide (GaAs)
Arsine (AsH₃)
Trimethylgallium (TMGa)
Trimethylarsine (TMAs)
Tertiarybutylarsine (TBAs)
Arsenogallanes
Phenylarsine (PhAsH₂)
Arsenic(III) chloride (AsCl₃)
Arsenic(V) compounds
Methylarsine oxide
Arsenobetaines
Bis(3-dimethylarsinopropyl)methylarsine (tas)
Bis(2-(dimethylarsino)phenyl)methylarsine (1)
Bis-(o-dimethylarsinophenyl)methylarsine (o-TAS)
Titanium tetrachlorides
Vanadium tetrachlorides
Cobalt complexes
Ix. Future Research Directions and Emerging Paradigms in Methylated Arsine Science
Elucidating Underexplored Biotransformation Mechanisms
The biotransformation of arsenic, leading to the formation of methylarsine (B12644256) and other methylated species, is a complex process that is not yet fully understood. While the Challenger pathway provides a fundamental framework, involving sequential reduction and oxidative methylation, the specific enzymatic machinery and intermediate steps require further investigation. researchgate.net
Future research will likely focus on:
Identifying Novel Enzymes and Pathways: Beyond the well-characterized arsenic (+3 oxidation state) methyltransferase (AS3MT in animals and ArsM in microbes), there is a need to explore other potential enzymes and alternative metabolic routes involved in arsenic methylation. mdpi.comfrontiersin.org The purification and characterization of these enzymes, such as those from rabbit liver, will provide deeper insights into their substrate specificity and reaction kinetics. nih.govnih.gov
Investigating the Role of the Microbiome: The gut and environmental microbiomes play a crucial role in arsenic metabolism. Elucidating the specific microbial species and their genetic determinants (e.g., arsM genes) responsible for methylarsine production is a critical area of future study. nih.gov Understanding the interplay between host and microbial arsenic methylation will be essential for a complete picture of its biotransformation.
Characterizing Reactive Intermediates: The biotransformation of inorganic arsenic can produce highly reactive trivalent methylated intermediates, such as monomethylarsonous acid (MMAIII) and dimethylarsinous acid (DMAIII). nih.govnih.gov These intermediates are often more toxic than their pentavalent counterparts. Future research must focus on developing methods to detect and quantify these transient species in vivo to better understand their contribution to arsenic toxicity.
A deeper understanding of these underexplored biotransformation mechanisms will be crucial for accurately assessing the risks associated with arsenic exposure and for developing targeted intervention strategies.
Developing Next-Generation Analytical Techniques
Accurate and sensitive detection and speciation of methylarsine and other methylated arsenic compounds in various environmental and biological matrices are paramount for research and monitoring. Current analytical techniques, while powerful, have limitations that future innovations aim to overcome.
The evolution of analytical techniques for arsenic speciation is summarized in the table below:
| Technique Category | Examples | Key Features & Future Directions |
| Chromatographic Techniques | High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) | Considered the "gold standard" for its high sensitivity and accuracy. Future developments will focus on improving separation efficiency for complex mixtures and reducing analysis time. nih.gov |
| Hydride Generation Techniques | Hydride Generation-Atomic Absorption Spectrometry (HG-AAS), Hydride Generation-Cryotrapping (HG-CT) | Allows for the selective analysis of volatile arsines. nih.gov Future work will aim to enhance automation and portability for field applications. researchgate.net |
| Emerging Technologies | Microfluidic devices, Electrochemical sensors, Nanosensors | Offer the potential for rapid, portable, and cost-effective in-situ analysis. nih.gov Research will focus on improving the selectivity and long-term stability of these sensors. nih.gov |
| Sample Preparation Methods | Solid Phase Microextraction (SPME), Liquid Phase Microextraction (LPME) | Green chemistry approaches that minimize solvent use and improve extraction efficiency. Future trends will involve the development of novel sorbent materials and online automation. nih.gov |
Future research in this area will focus on:
Enhanced Sensitivity and Selectivity: Developing methods with lower detection limits to quantify trace levels of methylarsine and its precursors in complex samples like human urine and soil extracts. researchgate.netusgs.gov
In-Situ and Real-Time Monitoring: Creating portable and automated analytical systems for on-site environmental monitoring and real-time tracking of biotransformation processes. nih.gov
Speciation of Trivalent Intermediates: Advancing techniques to stabilize and accurately measure reactive trivalent methylated arsenic species, which are critical for toxicological studies. nih.gov
Standardization and Validation: Establishing standardized protocols and certified reference materials for emerging analytical methods to ensure data quality and comparability across different laboratories.
These advancements will provide researchers with more powerful tools to investigate the environmental cycling and biological impacts of methylated arsines.
Advanced Computational Modeling for Predictive Understanding
Computational modeling has emerged as a powerful tool in toxicology and environmental science, offering the potential to predict the behavior and effects of chemicals, thereby reducing the need for extensive and costly experimental testing. upf.edunih.gov For methylated arsines, computational approaches can provide valuable insights into their properties and interactions.
Future directions in computational modeling for methylated arsine science include:
Quantitative Structure-Activity Relationship (QSAR) Models: Developing and validating QSAR models to predict the toxicity of various methylated arsenic species based on their molecular structure. researchgate.netmdpi.com This can help in prioritizing compounds for further toxicological evaluation.
Physiologically Based Kinetic (PBK) Modeling: Creating PBK models to simulate the absorption, distribution, metabolism, and excretion (ADME) of methylarsine and its metabolites in the human body. upf.edu These models can help in understanding internal dose and target organ toxicity.
Molecular Modeling of Protein-DNA Interactions: Using molecular modeling to investigate how methylated arsenic compounds interact with biological macromolecules, such as enzymes and DNA. nih.gov This can shed light on the mechanisms of arsenic-induced toxicity and carcinogenesis.
Modeling of Atmospheric Chemistry: Employing computational chemistry to model the atmospheric stability, transport, and degradation pathways of volatile methylarsines. acs.orgnih.gov This is crucial for understanding their role in the global arsenic cycle.
The integration of computational modeling with experimental data will be essential for building a comprehensive and predictive understanding of the environmental fate and health risks associated with methylarsine.
Sustainable Environmental Management and Engineering Innovations
The presence of arsenic, including its methylated forms, in the environment necessitates the development of effective and sustainable remediation strategies. Engineering innovations are crucial for managing arsenic contamination in soil and water.
Promising areas for future research and development in this field include:
Bioremediation: Harnessing the metabolic capabilities of microorganisms for the detoxification of arsenic-contaminated environments. nih.gov This includes enhancing microbial methylation and volatilization of arsenic as a removal mechanism. nih.govnih.gov Future research will focus on identifying and engineering microbes with enhanced arsenic transformation capabilities. hawaii.edu
Phytoremediation: Utilizing arsenic-accumulating plants to extract arsenic from soil and water. researchgate.net Genetic engineering approaches could be employed to enhance the arsenic uptake, translocation, and volatilization capacities of these plants.
Advanced Adsorption Materials: Developing novel and cost-effective adsorbent materials, such as iron-based nanoparticles and biochar, for the efficient removal of arsenic species from water. iwaponline.comspringerprofessional.de
Hybrid Treatment Systems: Integrating different remediation technologies, such as oxidation, coagulation-flocculation, and membrane filtration, to create more robust and efficient arsenic removal systems. iwaponline.comclu-in.org
Subterranean Arsenic Removal: Further developing and implementing innovative in-situ technologies that remove arsenic from groundwater without the use of chemicals, based on oxidation and filtration principles. waterworld.com
The table below summarizes key innovative remediation technologies for arsenic:
| Technology | Description | Future Research Focus |
| Bioremediation | Use of microorganisms to transform arsenic into less toxic or volatile forms. hawaii.edu | Genetic engineering of microbes for enhanced efficiency and field application. springerprofessional.de |
| Phytoremediation | Use of plants to extract and accumulate arsenic from soil and water. researchgate.net | Identifying hyperaccumulating plant species and enhancing their capabilities through biotechnology. |
| Nanomaterials | Application of nanoparticles (e.g., iron-based) for arsenic adsorption. springerprofessional.de | Improving the stability, reusability, and cost-effectiveness of nanomaterials. |
| Hybrid Systems | Combination of multiple treatment processes (e.g., oxidation and filtration). iwaponline.com | Optimizing the synergy between different technologies for specific contamination scenarios. mdpi.com |
| In-situ Technologies | Treatment of contaminated groundwater in place, such as Subterranean Arsenic Removal. waterworld.com | Expanding the applicability of these technologies to different geological settings. |
A focus on sustainable and environmentally friendly technologies will be crucial for the long-term management of arsenic contamination and the protection of human health and ecosystems.
Q & A
Q. Table 1: Analytical Techniques for Purity Assessment
| Method | Purpose | Detection Limit | Key Reference |
|---|---|---|---|
| GC-MS | Volatile impurity detection | 0.1 ppm | |
| NMR | Structural confirmation | N/A (qualitative) | |
| ICP-MS | Arsenic quantification | 0.01 ppb |
Advanced: How can researchers resolve contradictions in reported thermodynamic properties (e.g., ΔHf°) of methylarsine across literature sources?
Answer:
Discrepancies often arise from variations in synthesis methods, calibration standards, or measurement techniques. Methodological steps to address contradictions:
Source Evaluation : Cross-reference primary studies for experimental conditions (e.g., calorimetry vs. computational models) .
Systematic Replication : Reproduce key studies using standardized protocols (e.g., IUPAC guidelines for thermochemical measurements) .
Meta-Analysis : Apply statistical models to aggregate data, accounting for outliers and methodological biases .
Computational Validation : Compare experimental ΔHf° with density functional theory (DFT) calculations to identify systematic errors .
Basic: What safety protocols are critical when handling methylarsine in laboratory settings?
Answer:
- Containment : Use gloveboxes or fume hoods with HEPA filters to prevent airborne exposure .
- Monitoring : Real-time arsenic sensors (e.g., electrochemical detectors) to maintain workplace thresholds (<10 ppb OSHA limit) .
- Emergency Protocols : Neutralize spills with oxidizing agents (e.g., KMnO₄) to convert methylarsine to less toxic methylarsonic acid .
Advanced: What mechanistic insights explain methylarsine’s reactivity in ligand-exchange reactions, and how can kinetic parameters be accurately determined?
Answer:
Methylarsine acts as a soft Lewis base, participating in ligand exchange with transition metals (e.g., Pd, Pt). Key methodological considerations:
- Kinetic Studies : Use stopped-flow spectroscopy to track rapid ligand substitution rates (e.g., CH₃AsH₂ + [PdCl₄]²⁻ → [Pd(CH₃AsH₂)Cl₃]⁻) .
- Isotopic Labeling : ¹³C/²H isotopes to trace reaction pathways and intermediate stability .
- Computational Modeling : DFT or ab initio methods to map energy barriers and transition states .
Basic: Which spectroscopic techniques are optimal for characterizing methylarsine derivatives in solution?
Answer:
- Raman Spectroscopy : Identifies As-H stretching modes (~2100 cm⁻¹) unaffected by solvent interference .
- X-ray Absorption Spectroscopy (XAS) : Probes local arsenic coordination geometry in coordination complexes .
- Mass Spectrometry (HRMS) : Confirms molecular ion clusters (e.g., [CH₃AsH₂]⁺) with high mass accuracy (<1 ppm error) .
Advanced: How can researchers design experiments to differentiate between radical vs. nucleophilic pathways in methylarsine-mediated organic transformations?
Answer:
- Radical Traps : Introduce TEMPO or BHT to quench radical intermediates; monitor reaction inhibition via GC .
- Isotope Effects : Compare kinetic isotope effects (KIE) using deuterated substrates (C₆D₆ vs. C₆H₆) to infer mechanism .
- Electrochemical Analysis : Cyclic voltammetry to detect redox-active intermediates (e.g., As-centered radicals) .
Basic: What are the best practices for documenting and archiving methylarsine-related data to ensure reproducibility?
Answer:
- Data Inclusion : Provide raw spectra, chromatograms, and crystallographic files as supplementary materials .
- Metadata Standards : Report temperature, pressure, solvent purity, and instrument calibration details .
- Repository Use : Deposit datasets in FAIR-compliant repositories (e.g., Zenodo, ICPSR) with persistent identifiers .
Advanced: How do steric and electronic factors influence the stability of methylarsine coordination complexes, and what predictive models exist?
Answer:
- Steric Effects : Bulky ligands (e.g., tert-butyl) stabilize low-coordination states via kinetic protection .
- Electronic Effects : Electron-withdrawing groups on arsenic increase Lewis acidity, enhancing metal-binding affinity .
- Predictive Models : Leverage ligand parameter databases (e.g., Tolman Electronic Parameters) to design stable complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
